molecular formula C18H18N2O4 B14355121 [2-(3-Hydroxypiperidin-1-yl)-5-nitrophenyl](phenyl)methanone CAS No. 93418-72-5

[2-(3-Hydroxypiperidin-1-yl)-5-nitrophenyl](phenyl)methanone

Katalognummer: B14355121
CAS-Nummer: 93418-72-5
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: NCXURBMPJBZUNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone is a complex organic compound with a molecular formula of C12H15NO2. This compound is characterized by the presence of a piperidine ring, a nitro group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone typically involves the reaction of 3-hydroxypiperidine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the hydroxyl and nitro groups in 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity .

Eigenschaften

CAS-Nummer

93418-72-5

Molekularformel

C18H18N2O4

Molekulargewicht

326.3 g/mol

IUPAC-Name

[2-(3-hydroxypiperidin-1-yl)-5-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C18H18N2O4/c21-15-7-4-10-19(12-15)17-9-8-14(20(23)24)11-16(17)18(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15,21H,4,7,10,12H2

InChI-Schlüssel

NCXURBMPJBZUNS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.